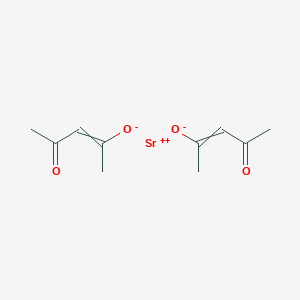

Strontium acetylacetonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is commonly used in various industries, including medical, environmental, and industrial research. This compound is known for its unique properties and applications, making it a valuable substance in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Strontium acetylacetonate can be synthesized through the reaction of strontium hydroxide with 2,4-pentanedione under controlled conditions. The reaction typically involves the following steps:

- Dissolution of strontium hydroxide in water to form a strontium hydroxide solution.

- Addition of 2,4-pentanedione to the strontium hydroxide solution.

- Stirring the mixture at a controlled temperature to facilitate the reaction.

- Isolation and purification of the resulting strontium bis(2,4-pentanedionato-O,O’) hydrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Strontium acetylacetonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield strontium carbonate, while reduction can produce strontium metal.

Aplicaciones Científicas De Investigación

Catalytic Applications

Homogeneous and Heterogeneous Catalysis

Strontium acetylacetonate serves as a precursor for strontium-containing catalysts, which are used in various chemical reactions. Its ability to form stable complexes with transition metals enhances catalytic activity in organic transformations.

- Cross-Coupling Reactions : Sr(acac)₂ is utilized in cross-coupling reactions, where it acts as a catalyst in the formation of carbon-carbon bonds. This application is crucial in the synthesis of complex organic molecules.

- Oxidation Reactions : The compound has shown efficacy in oxidation processes, facilitating the conversion of alcohols to carbonyl compounds with high selectivity and yield.

Case Study: Acetylacetone Functionalized Catalysts

Recent research has demonstrated that acetylacetone-functionalized periodic mesoporous organosilicas (PMOs) can incorporate strontium ions to create efficient catalysts for Mannich reactions and selective hydroxylation processes. These systems exhibit high reactivity and recyclability, addressing challenges associated with traditional catalytic methods .

Materials Science

Thin Film Deposition

This compound is employed in thin film deposition techniques, particularly in the fabrication of oxide films. These films are essential in electronic applications such as sensors and photovoltaic devices.

- Synthesis of Oxide Films : The compound acts as a precursor for strontium oxide (SrO) films, which are vital for their electrical properties in semiconductor applications.

Table 1: Properties and Applications of Sr(acac)₂ in Materials Science

| Property | Application |

|---|---|

| Thermal Stability | Thin film deposition |

| Chemical Reactivity | Catalyst precursor |

| Solubility | Synthesis of strontium-containing materials |

Biomedical Applications

Bone Tissue Engineering

This compound plays a pivotal role in the development of biomaterials aimed at bone regeneration. Research indicates that strontium ions significantly enhance osteogenic activity, making them suitable for treating osteoporosis and promoting bone healing.

- Biomaterial Development : Strontium-containing biomaterials have been developed to improve osseointegration and support bone repair. These materials release strontium ions locally, enhancing bone formation and vascularization .

Case Study: Strontium-Modified Biomaterials

A study highlighted the use of strontium-modified titanium implants that exhibited improved angiogenesis and osteogenesis compared to traditional materials. The incorporation of strontium significantly increased vascular endothelial growth factor (VEGF) expression, promoting blood vessel formation around the implant site .

Environmental Applications

Sensing Technologies

This compound has potential applications in environmental monitoring through its integration into sensor technologies. The compound can be functionalized to detect metal ions with high sensitivity.

Mecanismo De Acción

The mechanism of action of Strontium acetylacetonate involves its interaction with specific molecular targets and pathways. In biological systems, strontium ions released from the compound can interact with bone cells, promoting bone formation and inhibiting bone resorption. This dual action makes it a potential therapeutic agent for bone-related conditions.

Comparación Con Compuestos Similares

Similar Compounds

Strontium chloride: Another strontium compound with similar applications in medicine and industry.

Strontium carbonate: Used in the production of ceramics and glass.

Strontium nitrate: Employed in pyrotechnics and as a red colorant in fireworks.

Uniqueness

Strontium acetylacetonate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to release strontium ions in a controlled manner distinguishes it from other strontium compounds.

Propiedades

Número CAS |

12193-47-4 |

|---|---|

Fórmula molecular |

C10H14O4Sr |

Peso molecular |

285.84 g/mol |

Nombre IUPAC |

strontium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/2C5H8O2.Sr/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |

Clave InChI |

UMBFGWVRZIHXCK-OHSCNOFNSA-L |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |

SMILES isomérico |

C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sr+2] |

SMILES canónico |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sr+2] |

Key on ui other cas no. |

12193-47-4 |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.